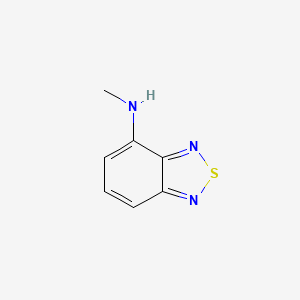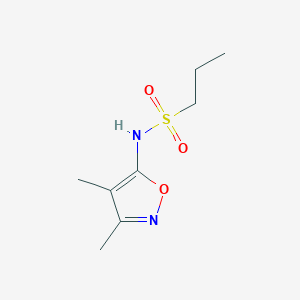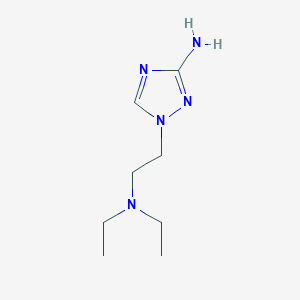
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is a derivative of 2-amino-4,4,4-trifluorobutanoic acid, which is known for its applications in drug design and other biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the alkylation of a glycine Schiff base with a trifluoromethyl group. This process can be carried out under basic conditions using a recyclable chiral auxiliary to form the corresponding Ni (II) complex . The resultant alkylated Ni (II) complex is then disassembled to reclaim the chiral auxiliary and produce the desired compound.
Industrial Production Methods
For large-scale production, the method involves the use of a recyclable chiral auxiliary to form the Ni (II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I under basic conditions . This method has been reproduced several times for the preparation of over 300 grams of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is used in the development of pharmaceuticals due to its unique properties.
Industry: It is employed in the production of various chemical products.
Mécanisme D'action
The mechanism of action of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain protein receptors, thereby modulating their activity . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: A precursor in the synthesis of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride.
N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid: Another derivative used in drug design.
Uniqueness
This compound is unique due to its specific structure, which includes a benzyl group and a trifluoromethyl group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H13ClF3NO2 |
|---|---|
Poids moléculaire |
283.67 g/mol |
Nom IUPAC |
benzyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)6-9(15)10(16)17-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,15H2;1H |
Clé InChI |
FAWAQKNVMLBZTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


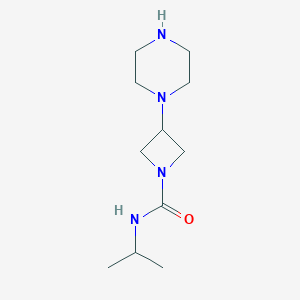
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)

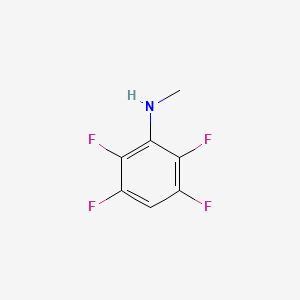
![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
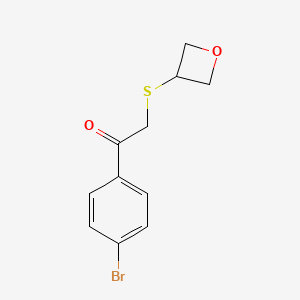
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
![2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13482859.png)
